

Dhodh-IN-14: A Technical Guide for Drug Development Professionals

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An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Potent Dihydroorotate Dehydrogenase Inhibitor

Introduction

Dhodh-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] As rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4] **Dhodh-IN-14**, a hydroxyfurazan analog of A771726, has demonstrated significant inhibitory activity against DHODH, making it a compound of interest for further investigation and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the biological context of **Dhodh-IN-14**.

Chemical Properties

Dhodh-IN-14 is a small molecule with the molecular formula $C_{15}H_7F_4N_3O_3$ and a molecular weight of 353.23 g/mol .[2] Its chemical structure features a substituted biphenyl moiety linked to a hydroxyfurazan carboxamide group.



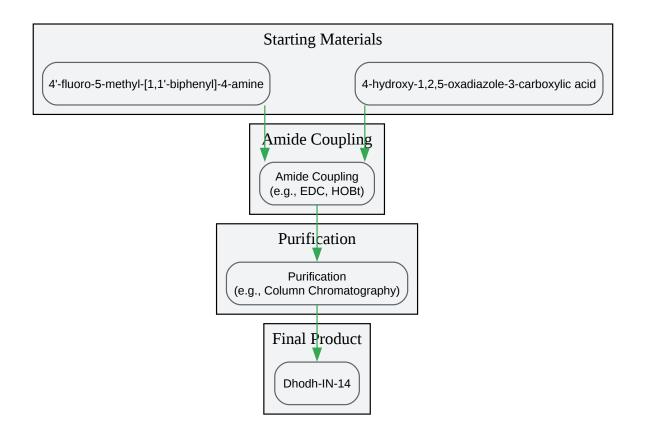
Property	Value	Reference
CAS Number	1364791-93-4	[2]
Molecular Formula	C15H7F4N3O3	[2]
Molecular Weight	353.23 g/mol	[2]
IC ₅₀ (rat liver DHODH)	0.49 μΜ	[1][2]
Physical Appearance	White to off-white powder	Assumed
Solubility (Estimated)	DMSO: ≥ 10 mg/mLEthanol: Slightly solubleWater: Insoluble	General knowledge on similar compounds
Storage (Powder)	-20°C for up to 2 years	[2]
Storage (in DMSO)	-80°C for up to 6 months4°C for up to 2 weeks	[2]

Synthesis

A detailed, publicly available synthesis protocol for **Dhodh-IN-14** has not been identified. However, based on its structure as a hydroxyfurazan analog of A771726 and general synthetic methodologies for similar compounds, a plausible synthetic route is proposed. The key steps would likely involve the formation of an amide bond between a substituted biphenyl amine and a hydroxyfurazan carboxylic acid derivative.

Putative Synthetic Scheme:





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Caption: Proposed synthetic workflow for **Dhodh-IN-14**.

Experimental Protocol (Hypothetical):

- Amide Coupling: To a solution of 4'-fluoro-5-methyl-[1,1'-biphenyl]-4-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), are added 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid (1.1 eq), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and an activator such as hydroxybenzotriazole (HOBt) (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours.
- Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

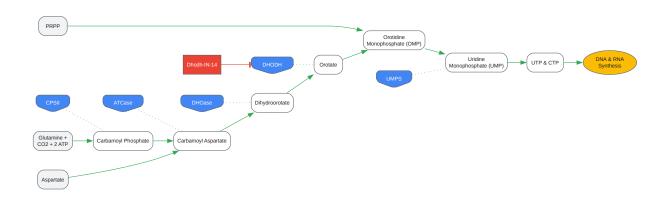


- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, **Dhodh-IN-14**.
- Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Dhodh-IN-14 exerts its biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine and cytidine) from simpler precursor molecules.

De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition:





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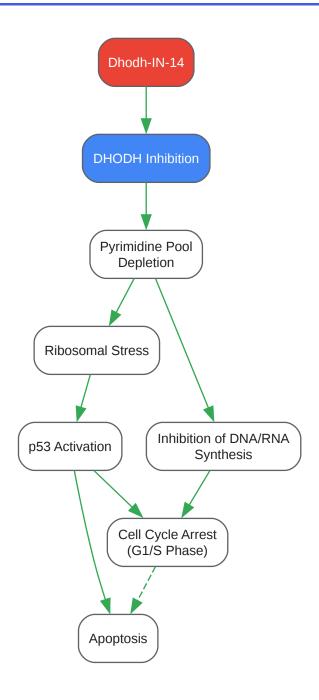
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of **Dhodh-IN-14** on DHODH.

By blocking DHODH, **Dhodh-IN-14** depletes the intracellular pool of pyrimidines, leading to a number of downstream cellular consequences:

- Inhibition of DNA and RNA Synthesis: The lack of pyrimidine building blocks directly hampers the synthesis of new genetic material, which is essential for cell division.
- Cell Cycle Arrest: Cells are unable to progress through the cell cycle, typically arresting at the G1/S phase transition.
- Induction of Apoptosis: In many cancer cell lines, prolonged pyrimidine starvation can trigger programmed cell death.
- Activation of p53: Depletion of ribonucleotides can lead to ribosomal stress, which in turn can activate the tumor suppressor protein p53.[5][6] Activated p53 can then induce cell cycle arrest or apoptosis.

Downstream Signaling Effects of DHODH Inhibition:





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Caption: Key downstream signaling consequences of DHODH inhibition by **Dhodh-IN-14**.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of **Dhodh-IN-14**.

DHODH Inhibition Assay (DCIP Colorimetric Method)



This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
- **Dhodh-IN-14** (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.
- Add varying concentrations of **Dhodh-IN-14** or DMSO (vehicle control) to the wells of the microplate.
- Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding DHO to each well.
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to DHODH activity.



- Calculate the percent inhibition for each concentration of **Dhodh-IN-14** relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of **Dhodh-IN-14** on the growth of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a leukemia or solid tumor line)
- Complete cell culture medium
- Dhodh-IN-14 (dissolved in DMSO)
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Dhodh-IN-14** or DMSO (vehicle control) for a specified period (e.g., 72 hours).
- At the end of the treatment period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or luminescence development.
- Measure the absorbance or luminescence using a microplate reader.



- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the drug concentration.

Conclusion

Dhodh-IN-14 is a promising DHODH inhibitor with the potential for development as a therapeutic agent for cancer and autoimmune diseases. Its mechanism of action, centered on the disruption of the de novo pyrimidine synthesis pathway, is well-understood and targets a key metabolic vulnerability of rapidly proliferating cells. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its in vivo efficacy and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing **Dhodh-IN-14** through the drug discovery pipeline.

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